Pretomanid-D5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

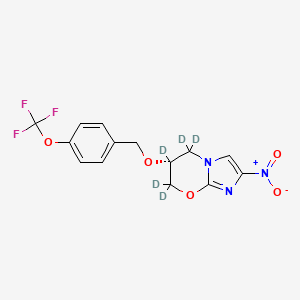

Molecular Formula |

C14H12F3N3O5 |

|---|---|

Molecular Weight |

364.29 g/mol |

IUPAC Name |

(6R)-5,5,6,7,7-pentadeuterio-2-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]imidazo[2,1-b][1,3]oxazine |

InChI |

InChI=1S/C14H12F3N3O5/c15-14(16,17)25-10-3-1-9(2-4-10)7-23-11-5-19-6-12(20(21)22)18-13(19)24-8-11/h1-4,6,11H,5,7-8H2/t11-/m1/s1/i5D2,8D2,11D |

InChI Key |

ZLHZLMOSPGACSZ-WTRSTKSZSA-N |

Isomeric SMILES |

[2H][C@]1(C(N2C=C(N=C2OC1([2H])[2H])[N+](=O)[O-])([2H])[2H])OCC3=CC=C(C=C3)OC(F)(F)F |

Canonical SMILES |

C1C(COC2=NC(=CN21)[N+](=O)[O-])OCC3=CC=C(C=C3)OC(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Pretomanid-D5: A Technical Guide to its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure and synthesis of Pretomanid-D5, a deuterated analog of the anti-tuberculosis drug Pretomanid. This document is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Introduction

Pretomanid, also known as PA-824, is a nitroimidazooxazine antimycobacterial agent that has been approved for the treatment of multi-drug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB).[1] this compound is a stable, isotopically labeled version of Pretomanid, where five hydrogen atoms have been replaced by deuterium. Such deuterated compounds are invaluable tools in pharmaceutical research, particularly in pharmacokinetic studies, as they can be used as internal standards for quantitative analysis by mass spectrometry.[2]

Chemical Structure

The chemical structure of this compound is characterized by a nitroimidazooxazine core. The five deuterium atoms are located on the oxazine ring, as depicted in the structure below.

Chemical Name: (6S)-2-nitro-6-{[4-(trifluoromethoxy)benzyl]oxy}-6,7-dihydro-5H-imidazo[2,1-b][2][3]oxazine-d5

SMILES: FC(F)(F)OC(C=C1)=CC=C1CO[C@@]2([2H])C([2H])([2H])OC3=NC(--INVALID-LINK--=O)=CN3C2([2H])[2H][2]

Physicochemical and Pharmacokinetic Properties of Pretomanid

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₂F₃N₃O₅ | [4] |

| Molecular Weight | 359.26 g/mol | [1] |

| Cmax (200 mg, single dose) | 1.7 µg/mL | [4] |

| Tmax (fed or unfed) | 4-5 hours | [4] |

| AUC (200 mg, fasted) | ~28.1 µg•hr/mL | [4] |

| AUC (200 mg, fed) | ~51.6 µg•hr/mL | [4] |

| Plasma Protein Binding | ~86.4% | [3] |

| Volume of Distribution (fasted) | ~180 ± 51.3 L | [4] |

| Clearance (fasted) | ~7.6 L/h | [4] |

| Biological Activity (MIC) | Value (µg/mL) | Reference |

| M. tuberculosis (drug-susceptible & resistant) | 0.005 - 0.48 | [5] |

| M. bovis, M. africanum, M. pinnipedii | <0.0312 - 0.125 | [5] |

| M. ulcerans | ≤4 to ≥16 | [5] |

| M. canettii | 8 | [5] |

Synthesis of Pretomanid

The synthesis of Pretomanid has been approached through various routes, often starting from nitroimidazole derivatives and chiral building blocks. The synthesis of this compound would follow a similar pathway, utilizing deuterated starting materials. A representative synthetic approach is detailed below, based on published literature.[6][7]

General Synthetic Scheme

A common strategy involves the coupling of a protected chiral glycidol derivative with a 2-halo-4-nitroimidazole, followed by the introduction of the trifluoromethoxybenzyl side chain and subsequent cyclization.

Experimental Protocol (Representative)

Step 1: Synthesis of 2-bromo-4-nitro-1H-imidazole

This key intermediate can be prepared from 4-nitroimidazole through bromination.[7] Milder and safer methods have been developed to avoid the use of hazardous reagents.[7]

Step 2: Coupling with a Protected (R)-Glycidol Derivative

(R)-glycidol, protected with a suitable group such as tert-butyldimethylsilyl (TBS), is reacted with 2-bromo-4-nitro-1H-imidazole.[6] The choice of protecting group is critical to minimize side reactions.[6] For the synthesis of this compound, a deuterated (R)-glycidol-d5 would be used in this step.

Step 3: Introduction of the Side Chain

The resulting secondary alcohol is then alkylated with 4-(trifluoromethoxy)benzyl bromide to introduce the side chain.[8]

Step 4: Deprotection and Cyclization

The protecting group is removed, and the molecule undergoes intramolecular cyclization to form the final Pretomanid product.[6] This step is often performed as a one-pot reaction.[6]

Mechanism of Action of Pretomanid

Pretomanid is a prodrug that requires activation within Mycobacterium tuberculosis. Its mechanism of action is twofold, targeting both replicating and non-replicating bacteria.[9]

-

Aerobic (Replicating) Conditions: Pretomanid inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[5]

-

Anaerobic (Non-replicating) Conditions: It acts as a respiratory poison through the release of nitric oxide.[9]

The activation of Pretomanid is a critical step in its mechanism. It is activated by the deazaflavin-dependent nitroreductase (Ddn), which utilizes the reduced form of cofactor F420 (F420H2).[1][9] The regeneration of F420H2 is linked to the pentose phosphate pathway.[10]

Visualizations

Pretomanid Activation and Mechanism of Action

Caption: Pretomanid activation pathway and dual mechanism of action.

General Synthetic Workflow for Pretomanid

Caption: A generalized workflow for the synthesis of Pretomanid and its deuterated analog.

References

- 1. Pretomanid - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Pretomanid | C14H12F3N3O5 | CID 456199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Profiling Pretomanid as a Therapeutic Option for TB Infection: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Short and Efficient Synthesis of the Antituberculosis Agent Pretomanid from (R)-Glycidol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 8. Recent Progress in the Discovery and Development of 2-Nitroimidazooxazines and 6-Nitroimidazooxazoles to Treat Tuberculosis and Neglected Tropical Diseases [mdpi.com]

- 9. droracle.ai [droracle.ai]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Pretomanid-D5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Pretomanid-D5, a deuterated analog of the anti-tuberculosis drug Pretomanid. This document is intended to serve as a critical resource for researchers, scientists, and professionals involved in the development and analysis of this compound.

This compound is the deuterium-labeled version of Pretomanid, an antibiotic used in the treatment of multi-drug-resistant tuberculosis.[1] Deuterated compounds like this compound are frequently utilized as internal standards in analytical and pharmacokinetic research, enabling precise quantification in biological samples through methods like mass spectrometry.[2]

Physical and Chemical Data Presentation

The fundamental physicochemical properties of this compound are summarized in the table below for clear reference and comparison. Data for the parent compound, Pretomanid, are also included where relevant.

| Property | Value |

| IUPAC Name | (S)-2-Nitro-6-((4-(trifluoromethoxy)benzyl)oxy)-6, 7-dihydro-5H-imidazo[2, 1-b][3][4]oxazine-5, 5, 6, 7, 7-d5[2] |

| Molecular Formula | C₁₄H₇D₅F₃N₃O₅[1][2][5] |

| Molecular Weight | 364.29 g/mol [2][5] |

| Appearance | Solid powder[6] |

| Solubility | Soluble in DMSO[5] |

| Parent Compound Melting Point | 181-185°C[7] |

| Parent Compound Boiling Point | 230-240°C[7] |

| Storage Condition | Store at 2-8°C[5] |

Experimental Protocols

Detailed methodologies for key analytical experiments are crucial for the accurate characterization and quantification of this compound.

1. Quantification in Human Plasma via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is designed for the precise measurement of Pretomanid concentrations in biological matrices, using this compound as an internal standard.

-

Sample Preparation (Liquid-Liquid Extraction):

-

To a 40 μL aliquot of human plasma, add the internal standard (this compound).[8][9]

-

Perform liquid-liquid extraction using ethyl acetate.[8]

-

Vortex the mixture and then centrifuge to separate the organic and aqueous layers.

-

Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[8]

-

-

Chromatographic Conditions:

-

Mass Spectrometry Detection:

2. Stability Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is used to determine the purity of Pretomanid and to separate it from any degradation products, making it suitable for stability studies.

-

Chromatographic Conditions:

-

Sample Preparation:

-

Prepare a standard stock solution by dissolving a known quantity of Pretomanid in methanol to achieve a concentration of 1000 µg/mL.[10]

-

For tablet analysis, weigh and powder tablets. Transfer an amount equivalent to 10 mg of Pretomanid to a 10 mL volumetric flask with methanol.[10]

-

Sonicate the mixture for 10 minutes to ensure complete dissolution.[10]

-

Filter the solution using a Whatman filter paper.[10]

-

Perform further dilutions with the mobile phase to achieve the desired concentration for injection (e.g., 10-40 µg/mL).[11]

-

-

Forced Degradation Study: To assess stability, the drug is subjected to stress conditions including acid and alkali hydrolysis, oxidation, photolysis, and thermal degradation. The samples are then analyzed by the developed HPLC method to resolve the pure drug from any degradation products.[11]

Mandatory Visualizations

Mechanism of Action of Pretomanid

Pretomanid is a prodrug that requires activation within Mycobacterium tuberculosis to exert its bactericidal effects.[3][4] Its dual mechanism of action targets both replicating and non-replicating bacilli.[12]

Caption: Mechanism of action for Pretomanid under aerobic and anaerobic conditions.

Experimental Workflow for LC-MS/MS Analysis

The following diagram illustrates the logical flow of sample processing and analysis for the quantification of Pretomanid in plasma.

Caption: Workflow for this compound sample preparation and LC-MS/MS analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. veeprho.com [veeprho.com]

- 3. Pretomanid | C14H12F3N3O5 | CID 456199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. This compound - Daicel Pharma Standards [daicelpharmastandards.com]

- 6. medkoo.com [medkoo.com]

- 7. ijrpr.com [ijrpr.com]

- 8. A validated liquid chromatography tandem mass spectrometry assay for the analysis of pretomanid in plasma samples from pulmonary tuberculosis patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A validated liquid chromatography tandem mass spectrometry assay for the analysis of pretomanid in plasma samples from pulmonary tuberculosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jchr.org [jchr.org]

- 11. rjptonline.org [rjptonline.org]

- 12. Pretomanid for tuberculosis treatment: an update for clinical purposes - PMC [pmc.ncbi.nlm.nih.gov]

The Mechanism of Action of Deuterated Pretomanid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pretomanid, a nitroimidazooxazine, is a critical component of novel treatment regimens for multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). Its unique dual mechanism of action targets both replicating and non-replicating (persistent) forms of Mycobacterium tuberculosis (M.tb). This guide provides an in-depth exploration of the established mechanism of action of pretomanid and elucidates the anticipated impact of deuteration on its pharmacokinetic and pharmacodynamic properties. Deuteration, the selective replacement of hydrogen atoms with their stable heavy isotope deuterium, is a strategic approach in drug development to enhance metabolic stability and improve pharmacokinetic profiles. While specific preclinical and clinical data on deuterated pretomanid are not extensively available in the public domain, this document extrapolates the likely effects of deuteration based on the known metabolic pathways of pretomanid and the well-established principles of the kinetic isotope effect.

The Dual Mechanism of Action of Pretomanid

Pretomanid is a prodrug that requires bioactivation within the mycobacterial cell to exert its bactericidal effects. Its mechanism is bifurcated, enabling it to eliminate both actively growing and dormant bacilli, a crucial attribute for shortening tuberculosis treatment duration.

Action Against Replicating M.tb (Aerobic Conditions)

Under aerobic conditions, which are characteristic of actively replicating mycobacteria, activated pretomanid inhibits the synthesis of mycolic acids. These long-chain fatty acids are essential components of the mycobacterial cell wall, providing a crucial protective barrier. The disruption of mycolic acid synthesis compromises the integrity of the cell wall, leading to bacterial cell death. This mode of action involves the impairment of the oxidative transformation of hydroxymycolates to ketomycolates, a key step in mycolic acid biosynthesis.

Action Against Non-Replicating M.tb (Anaerobic Conditions)

In the low-oxygen environments where M.tb can persist in a dormant, non-replicating state, pretomanid functions as a respiratory poison. Following its activation, a reactive metabolite is generated that releases nitric oxide (NO). Nitric oxide is a potent bactericidal agent that disrupts cellular respiration and other vital processes, leading to the death of these persistent bacteria. This anaerobic activity is a key factor in the sterilizing power of pretomanid-containing regimens.

The Bioactivation Pathway of Pretomanid

The activation of pretomanid is a critical prerequisite for its antimycobacterial activity and is mediated by a specific mycobacterial enzyme system.

The central enzyme in this pathway is the deazaflavin-dependent nitroreductase (Ddn). Ddn utilizes the reduced form of the deazaflavin cofactor F420 (F420H2) as an electron donor to reduce the nitro group of pretomanid. The regeneration of F420H2 is catalyzed by the F420-dependent glucose-6-phosphate dehydrogenase (Fgd1). Resistance to pretomanid can arise from mutations in the genes encoding Ddn, Fgd1, or the enzymes involved in the biosynthesis of cofactor F420.

Human Metabolism of Pretomanid

In humans, pretomanid undergoes extensive metabolism through various reductive and oxidative pathways. While no single pathway is dominant, in vitro studies have shown that cytochrome P450 3A4 (CYP3A4) is responsible for approximately 20% of its metabolism. Less than 1% of the administered dose is excreted as the unchanged drug in urine. This extensive metabolism can influence the drug's half-life and potential for drug-drug interactions.

The Rationale for Deuterated Pretomanid

The principle behind developing a deuterated version of pretomanid lies in the kinetic isotope effect. The bond between deuterium and carbon (C-D) is stronger than the bond between hydrogen and carbon (C-H). Consequently, breaking a C-D bond requires more energy and proceeds at a slower rate than breaking a C-H bond.

In drug metabolism, the cleavage of a C-H bond is often the rate-limiting step. By strategically replacing hydrogen atoms at sites of metabolic attack with deuterium, the rate of metabolism can be significantly reduced. This can lead to:

-

Increased drug exposure (AUC): A slower metabolic clearance results in the drug remaining in the body for a longer period at therapeutic concentrations.

-

Longer half-life (t½): This may allow for less frequent dosing, improving patient adherence.

-

Reduced formation of metabolites: This can potentially decrease the risk of metabolite-associated toxicity.

-

More predictable pharmacokinetic profile: Reduced inter-individual variability in metabolism can lead to more consistent drug levels among patients.

Anticipated Mechanism of Action of Deuterated Pretomanid

The core mechanism of action of deuterated pretomanid is expected to be identical to that of its non-deuterated counterpart. Deuteration is a subtle structural modification that does not typically alter the pharmacodynamic properties of a drug, such as its ability to bind to its target. Therefore, deuterated pretomanid will still require activation by the mycobacterial Ddn enzyme and will subsequently inhibit mycolic acid synthesis and release nitric oxide.

The primary impact of deuteration will be on the pharmacokinetics of the drug, driven by a decreased rate of metabolism.

An In-depth Technical Guide to the Hypothetical Development of Pretomanid-D5

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the current date, "Pretomanid-D5" is not a publicly documented pharmaceutical entity. This guide provides a hypothetical framework for its discovery and development based on the known properties of Pretomanid and the established principles of deuterated drug development.

Introduction

Pretomanid, a nitroimidazooxazine, is a crucial component of combination therapies for multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB).[1][2][3] Developed by the TB Alliance, it acts as a prodrug that, upon activation within Mycobacterium tuberculosis, inhibits mycolic acid synthesis and functions as a respiratory poison.[1][4][5][6] The concept of deuterating existing drugs—selectively replacing hydrogen atoms with their stable isotope, deuterium—has emerged as a strategy to enhance pharmacokinetic properties.[7][8][9] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve the cleavage of these bonds, a phenomenon known as the kinetic isotope effect.[7][8] This guide outlines a hypothetical development pathway for this compound, a deuterated analog of Pretomanid, from its conceptualization to preclinical evaluation.

Rationale for the Development of this compound

Pretomanid undergoes extensive metabolism in humans through various reductive and oxidative pathways.[5] While no single pathway is dominant, approximately 20% of its metabolism is attributed to the cytochrome P450 enzyme CYP3A4.[5][10][11] Oxidative metabolism often targets specific C-H bonds in a molecule. By strategically replacing these hydrogens with deuterium, the metabolic rate at these positions can be reduced.

The primary rationale for developing this compound is to improve its metabolic stability. This could potentially lead to:

-

Increased half-life and drug exposure: A slower rate of metabolism could prolong the drug's presence in the body, potentially allowing for reduced dosing frequency.[8]

-

Improved safety profile: By altering metabolic pathways, the formation of potentially toxic metabolites could be reduced.[8]

-

More consistent patient-to-patient plasma levels: Reduced metabolism can lead to less variability in drug exposure among individuals.

Based on the structure of Pretomanid, the most probable sites for oxidative metabolism, and thus for deuteration, are the benzylic methylene protons and the protons on the p-trifluoromethoxy-phenyl ring. For the purpose of this guide, "this compound" will refer to a molecule with deuterium substitution at these five positions.

Hypothetical Data Presentation

The following tables present hypothetical comparative data for Pretomanid and the proposed this compound. This data is illustrative and based on the expected outcomes of deuteration.

Table 1: Hypothetical Physicochemical and In Vitro Properties

| Property | Pretomanid | This compound (Hypothetical) |

| Molecular Formula | C₁₄H₁₂F₃N₃O₅ | C₁₄H₇D₅F₃N₃O₅ |

| Molecular Weight | 359.26 g/mol | 364.29 g/mol |

| Isotopic Purity | N/A | >98% |

| In Vitro Metabolic Stability (Human Liver Microsomes, t½) | 60 min | 120 min |

| CYP3A4 Inhibition (IC₅₀) | > 50 µM | > 50 µM |

Table 2: Hypothetical Preclinical Pharmacokinetic Parameters (Rat Model)

| Parameter | Pretomanid | This compound (Hypothetical) |

| Half-life (t½) | 8 hours | 14 hours |

| Area Under the Curve (AUC) | 50 µg·h/mL | 95 µg·h/mL |

| Maximum Concentration (Cmax) | 5 µg/mL | 5.5 µg/mL |

| Clearance (CL) | 10 L/h/kg | 5.3 L/h/kg |

Table 3: Hypothetical In Vitro Efficacy against M. tuberculosis

| Parameter | Pretomanid | This compound (Hypothetical) |

| Minimum Inhibitory Concentration (MIC) | 0.06 µg/mL | 0.06 µg/mL |

Experimental Protocols

Hypothetical Synthesis of this compound

The synthesis of this compound would be designed to introduce deuterium at the two benzylic positions and the three aromatic positions of the trifluoromethoxybenzyl group. A possible route could involve the use of a deuterated starting material, such as 4-(trifluoromethoxy)benzyl-d7 alcohol, which would then be used in a similar synthetic pathway to that of Pretomanid.

A general synthetic approach for nitroimidazoles can be adapted for this purpose.[12][13][14][15]

Protocol:

-

Preparation of Deuterated Intermediate: 4-(trifluoromethoxy)benzaldehyde would be reduced using a deuterium source like sodium borodeuteride (NaBD₄) to yield 4-(trifluoromethoxy)benzyl-d2 alcohol. The aromatic deuteration could be achieved through acid-catalyzed H-D exchange using D₂SO₄/D₂O on a suitable precursor.

-

Coupling Reaction: The deuterated alcohol would be coupled to a protected (S)-glycidol derivative.

-

Imidazole Ring Formation: The resulting intermediate would be reacted with 2-bromo-4-nitroimidazole.

-

Deprotection and Cyclization: The protecting group on the glycidol moiety would be removed, followed by base-mediated cyclization to form the dihydro-imidazo[2,1-b][1][5]oxazine ring system of this compound.

-

Purification and Characterization: The final product would be purified by chromatography and its structure and isotopic purity confirmed by ¹H NMR, ²H NMR, and mass spectrometry.

In Vitro Metabolic Stability Assessment in Human Liver Microsomes

Objective: To compare the rate of metabolism of Pretomanid and this compound in a key in vitro system.

Materials:

-

Pretomanid and this compound

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching)

-

LC-MS/MS system

Procedure:

-

Incubation Preparation: Prepare a master mix containing HLMs in phosphate buffer.

-

Reaction Initiation: Add Pretomanid or this compound to the master mix to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture.

-

Reaction Quenching: Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Quantify the remaining concentration of the parent compound (Pretomanid or this compound) at each time point using a validated LC-MS/MS method.

-

Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will be used to calculate the in vitro half-life (t½ = -0.693 / slope).

Mandatory Visualizations

Caption: Mechanism of action of Pretomanid in Mycobacterium tuberculosis.

Caption: Hypothetical development workflow for this compound.

Conclusion

The development of a deuterated analog of Pretomanid, hypothetically termed this compound, presents a scientifically grounded strategy to potentially enhance the therapeutic profile of this important anti-tuberculosis agent. By leveraging the kinetic isotope effect, this compound could exhibit improved metabolic stability, leading to a more favorable pharmacokinetic profile. The outlined hypothetical development plan, from synthesis and preclinical testing to projected clinical trials, provides a roadmap for the investigation of such a novel molecular entity. Further non-clinical and eventually clinical studies would be imperative to ascertain if these theoretical advantages translate into a tangible clinical benefit for patients with drug-resistant tuberculosis.

References

- 1. drugs.com [drugs.com]

- 2. researchgate.net [researchgate.net]

- 3. salamandra.net [salamandra.net]

- 4. Pretomanid for tuberculosis treatment: an update for clinical purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Pretomanid - Wikipedia [en.wikipedia.org]

- 7. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scienceopen.com [scienceopen.com]

- 9. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Pretomanid - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CN117430556A - Synthesis method of tinidazole deuterated compound - Google Patents [patents.google.com]

- 14. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 15. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

Pretomanid-D5: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Pretomanid-D5, a deuterated analog of the anti-tuberculosis agent Pretomanid. This document outlines its chemical properties, its application as an internal standard in analytical methods, and the broader context of Pretomanid's mechanism of action and pharmacokinetics.

Core Compound Data: this compound

This compound serves as a crucial internal standard for the accurate quantification of Pretomanid in biological matrices during pharmacokinetic and other analytical studies.

| Parameter | Value | Source |

| Molecular Formula | C₁₄H₇D₅F₃N₃O₅ | [1] |

| Molecular Weight | 364.29 g/mol | [1] |

| CAS Number | Not Available | [1] |

| Parent Compound | Pretomanid | [1] |

| Synonyms | PA-824-D5, (S)-PA 824-D5 |

Pretomanid: Mechanism of Action

Pretomanid is a prodrug from the nitroimidazooxazine class that requires intracellular activation to exert its antimycobacterial effects.[2][3] Its mechanism is twofold, targeting both replicating and non-replicating Mycobacterium tuberculosis.

-

Aerobic Conditions (Replicating Bacteria): Under aerobic conditions, activated Pretomanid inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This disruption of the cell wall leads to bacterial cell death.

-

Anaerobic Conditions (Non-replicating Bacteria): In anaerobic environments, the activation of Pretomanid leads to the release of nitric oxide.[2][3] This acts as a respiratory poison, killing the dormant, non-replicating bacteria.

The activation of Pretomanid is a critical step and is dependent on a specific mycobacterial enzymatic pathway.

Metabolic Activation Pathway

The activation of Pretomanid is initiated by the deazaflavin-dependent nitroreductase (Ddn) enzyme within Mycobacterium tuberculosis. This process is contingent on the reduced form of the cofactor F420 (F420H2). The regeneration of F420H2 is catalyzed by the F420-dependent glucose-6-phosphate dehydrogenase (Fgd1).

Experimental Protocol: Quantification of Pretomanid in Human Plasma using LC-MS/MS

This section details a validated method for the quantification of Pretomanid in human plasma, utilizing this compound as an internal standard.

1. Sample Preparation

-

Thaw plasma samples, standards, and quality controls (QCs) at room temperature.

-

Sonicate the thawed samples for approximately 5 minutes.

-

In a 1.5 ml microcentrifuge tube, add 40 µl of water followed by 40 µl of the plasma sample, standard, or QC.

-

Add 300 µl of the internal standard extraction solution (ethyl acetate containing 500 ng/ml of this compound). For the double blank, use 300 µl of ethyl acetate without the internal standard.

-

Vortex the mixture for approximately 1 minute.

-

Centrifuge at approximately 16,000 g for 5 minutes.

-

Freeze the aqueous layer on a cold plate at approximately -30°C for about 5 minutes.

-

Decant the supernatant (organic layer) into a glass tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C for about 30 minutes.

-

Reconstitute the dried residue with 200 µl of the reconstitution solution (acetonitrile:water:formic acid; 80:20:0.1, v/v/v).

-

Vortex for approximately 30 seconds.

-

Transfer the reconstituted sample to a 96-well plate for analysis.

2. LC-MS/MS Instrumentation and Conditions

-

HPLC System: Shimadzu HS602 High-Performance Liquid Chromatography system.

-

Mass Spectrometer: AB Sciex API 3200 Q trap Mass Spectrometer.

-

Column: Poroshell 120 EC-C18, 50 mm × 4.6 mm, 2.7 µm, maintained at ~30°C.

-

Mobile Phase A: 0.1% formic acid in LC/MS grade water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Elution: Isocratic with 15% Mobile Phase A and 85% Mobile Phase B.

-

Flow Rate: 400 µl/min.

-

Injection Volume: 10 µl.

-

Run Time: 4 minutes.

-

Ionization Mode: Positive Electrospray Ionization (ESI).

-

MRM Transitions:

-

Pretomanid: m/z 360.2 → 175.0

-

This compound: m/z 365.2 → 175.0

-

3. Method Validation Parameters

| Parameter | Result |

| Calibration Curve Range | 10 – 10,000 ng/ml |

| Inter-day Precision (%CV) | < 9% |

| Intra-day Precision (%CV) | < 9% |

| Accuracy | 95.2% - 110% |

| Overall Recovery | 72.4% |

Pharmacokinetic Properties of Pretomanid

The following table summarizes key pharmacokinetic parameters of Pretomanid in humans.

| Parameter | Value | Notes |

| Time to Peak Plasma Concentration (Tmax) | 4 - 5 hours | In fed or unfed state. |

| Plasma Protein Binding | ~86.4% | |

| Volume of Distribution (Vd) | 97.0 ± 17.2 L (fed) 180 ± 51.3 L (fasted) | |

| Elimination Half-life | 16 - 20 hours | |

| Metabolism | Multiple reductive and oxidative pathways. CYP3A4 contributes to ~20% of metabolism. | |

| Steady State Achieved | ~4 - 6 days |

Clinical Efficacy Data

Pretomanid is used in combination with other drugs for the treatment of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis.

| Study/Regimen | Outcome |

| BPaL (Bedaquiline, Pretomanid, Linezolid) | 90% cure rate after 6 months in patients with XDR and MDR-TB. |

| NC002 Trial (with Moxifloxacin and Pyrazinamide) | Eradication of 99% of M. tuberculosis after 2 and 8 weeks of treatment in both drug-susceptible and MDR-TB cases. |

This technical guide provides a foundational understanding of this compound and its role in the analysis of Pretomanid. The detailed mechanism of action, experimental protocols, and pharmacokinetic data serve as a valuable resource for researchers and professionals in the field of drug development and tuberculosis research.

References

Solubility and stability of Pretomanid-D5 in various solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide provides an in-depth overview of the solubility and stability of Pretomanid-D5. Due to the limited availability of specific experimental data for the deuterated analog, this compound, the information presented herein is primarily based on the available data for the non-deuterated parent compound, Pretomanid. It is a reasonable scientific assumption that the deuteration at the specified positions in this compound will have a minimal effect on its fundamental physicochemical properties such as solubility and stability. However, for critical applications, it is recommended to perform specific validation for this compound.

Introduction

This compound is the deuterated analog of Pretomanid, a novel nitroimidazooxazine antimycobacterial agent. Pretomanid, in combination with bedaquiline and linezolid, is approved for the treatment of adults with pulmonary extensively drug-resistant (XDR) or treatment-intolerant/non-responsive multidrug-resistant tuberculosis (MDR-TB)[1][2]. This compound is commonly utilized as an internal standard in pharmacokinetic and bioanalytical studies involving the quantification of Pretomanid, owing to its similar chemical properties and distinct mass. A thorough understanding of its solubility and stability in various solvents is crucial for the development of robust analytical methods, formulation studies, and ensuring the integrity of stock solutions and experimental samples.

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | (6S)-2-nitro-6-{[4-(trifluoromethoxy)phenyl]methoxy}-6,7-dihydro-5H-imidazo[2,1-b][3][4]oxazine-5,5,6,7,7-d5 | N/A |

| Molecular Formula | C₁₄H₇D₅F₃N₃O₅ | N/A |

| Molecular Weight | 364.29 g/mol | N/A |

| Appearance | White to off-white crystalline solid | N/A |

| LogP | 2.75 | [4][5] |

Solubility Profile of Pretomanid

The following tables summarize the known solubility of Pretomanid in various aqueous and organic solvents. This data serves as a strong proxy for the expected solubility of this compound.

Aqueous Solubility

Pretomanid is poorly soluble in water, and its solubility is pH-dependent.

| Solvent/Buffer | pH | Temperature (°C) | Solubility (mg/mL) | Reference |

| Water | Neutral | Not Specified | < 1 | [4][5] |

| Aqueous Buffer | 6.5 | Not Specified | 0.17 | [3] |

| Aqueous Buffer | 7.4 | Not Specified | 0.12 | [3] |

| Acetate Buffer | 4.5 | Not Specified | 0.25 | [3] |

Organic Solvent Solubility

Pretomanid exhibits good solubility in several common organic solvents.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Reference |

| Methanol | Not Specified | 10.4 | [3] |

| Ethanol | Not Specified | 4.8 | [3] |

| Acetonitrile | Not Specified | 2.5 | [3] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | ~33 | [6] |

| Dimethylformamide (DMF) | Not Specified | ~33 | [6] |

Stability Profile of Pretomanid

The stability of Pretomanid has been evaluated under various stress conditions, providing insight into its degradation pathways. This information is critical for determining appropriate storage and handling conditions for both the parent compound and its deuterated analog.

pH Stability

| Condition | Observation | Reference |

| Acidic (e.g., gastrointestinal tract) | Stable | [3] |

| Basic | Moderate degradation | [3] |

Stability in Solution

| Solvent | Temperature | Duration | Stability | Reference |

| Methanol (Stock Solution) | Room Temperature | ~4 hours | Stable | [7] |

| Methanol (Stock Solution) | ~-80°C | ~4 months and 23 days | Stable | [7] |

| Human Plasma | ~-20°C | At least 9 days | Stable | [7] |

| Human Plasma | ~-80°C | At least 203 days | Stable | [7] |

Experimental Protocols

Solubility Determination: Shake-Flask Method

This protocol outlines the equilibrium solubility determination using the shake-flask method, a widely accepted technique for assessing thermodynamic solubility.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, buffer, organic solvent) in a sealed, clear glass vial. The excess solid should be visually apparent.

-

Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a mechanical shaker or orbital incubator for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed to let the undissolved solid settle.

-

Carefully withdraw a clear aliquot of the supernatant using a syringe.

-

Filter the aliquot through a solvent-resistant, low-binding filter (e.g., 0.22 µm PVDF or PTFE) to remove any remaining solid particles.

-

-

Analysis:

-

Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Prepare a calibration curve using standards of known this compound concentrations to accurately determine the concentration in the sample.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor.

-

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are conducted to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.

-

Stress Conditions:

-

Acid Hydrolysis: Dissolve this compound in a methanolic solution and add 0.1 N HCl. Reflux for a specified period (e.g., 2-8 hours). Neutralize the solution before analysis.

-

Base Hydrolysis: Dissolve this compound in a methanolic solution and add 0.1 N NaOH. Reflux for a specified period (e.g., 2-8 hours). Neutralize the solution before analysis.

-

Oxidative Degradation: Dissolve this compound in a methanolic solution and add 3-30% hydrogen peroxide. Keep at room temperature for a specified period (e.g., 24 hours).

-

Thermal Degradation: Expose solid this compound to dry heat (e.g., 60-80 °C) for a specified period (e.g., 24-48 hours). Dissolve the stressed sample in a suitable solvent for analysis.

-

Photolytic Degradation: Expose a solution of this compound (e.g., in methanol) to UV light (e.g., 254 nm) and/or visible light for a specified duration or until a certain light exposure is achieved (as per ICH Q1B guidelines).

-

-

Sample Analysis:

-

Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. The method should be capable of separating the intact drug from all significant degradation products.

-

A photodiode array (PDA) detector is recommended to check for peak purity and to obtain UV spectra of the degradation products.

-

LC-MS can be used to identify the mass of the degradation products, aiding in their structural elucidation.

-

-

Data Evaluation:

-

Calculate the percentage of degradation for each stress condition.

-

Assess the peak purity of the intact drug peak to ensure no co-eluting degradation products.

-

Characterize the major degradation products.

-

Caption: Workflow for Forced Degradation Stability Studies.

Conclusion

This technical guide provides a comprehensive overview of the solubility and stability of this compound, primarily based on data from its non-deuterated analog, Pretomanid. The provided data tables and experimental protocols offer a valuable resource for researchers and scientists working with this compound. It is essential to handle and store this compound under appropriate conditions to ensure its integrity for use in sensitive analytical applications. For GMP or other regulated environments, specific validation of the solubility and stability of this compound is recommended.

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. How to Develop Stability Indicating HPLC Methods [rsc.org]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lubrizolcdmo.com [lubrizolcdmo.com]

- 5. ICH Official web site : ICH [ich.org]

- 6. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]

- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

The Role of Pretomanid-D5 as an Internal Standard in Bioanalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of Pretomanid-D5 as an internal standard in the bioanalysis of Pretomanid, a vital component of novel treatment regimens for multidrug-resistant tuberculosis. Accurate quantification of Pretomanid in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and ensuring clinical efficacy and safety. The use of a stable isotope-labeled internal standard like this compound is the gold standard for achieving reliable and reproducible results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

The Principle of Stable Isotope-Labeled Internal Standards

In quantitative bioanalysis, an internal standard (IS) is a compound added in a known concentration to samples, calibrators, and quality controls to correct for variability during the analytical process. A stable isotope-labeled (SIL) internal standard, such as this compound, is the ideal choice for LC-MS/MS analysis.[1] It is structurally identical to the analyte of interest (Pretomanid) but has a higher molecular weight due to the incorporation of stable isotopes (in this case, deuterium).[2]

This near-identical physicochemical behavior ensures that the SIL internal standard co-elutes with the analyte and experiences similar extraction recovery, matrix effects (ion suppression or enhancement), and ionization efficiency in the mass spectrometer.[1] By measuring the ratio of the analyte's signal to the internal standard's signal, accurate quantification can be achieved, as any variations in the analytical process will affect both compounds to the same extent, keeping the ratio constant.[3][4]

Physicochemical Properties of Pretomanid and this compound

Pretomanid is a nitroimidazooxazine antimycobacterial agent.[5] this compound is its deuterated analog, where five hydrogen atoms have been replaced by deuterium.[2] This substitution results in a minimal change in the molecule's chemical properties while increasing its molecular weight, allowing for its differentiation from Pretomanid by the mass spectrometer.

Table 1: Physicochemical Properties

| Property | Pretomanid | This compound |

| Chemical Formula | C₁₄H₁₂F₃N₃O₅ | C₁₄H₇D₅F₃N₃O₅ |

| Molecular Weight | 359.26 g/mol | 364.29 g/mol |

| Appearance | White to off-white powder | Not specified (expected to be similar) |

| Solubility | Practically insoluble in water | Not specified (expected to be similar) |

Experimental Protocol: Quantification of Pretomanid in Human Plasma

The following is a detailed methodology for a validated LC-MS/MS assay for the quantification of Pretomanid in human plasma using this compound as the internal standard.[6]

Materials and Reagents

-

Analytes: Pretomanid, this compound (internal standard)

-

Biological Matrix: Human plasma

-

Reagents: Ethyl acetate, Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), LC/MS grade water

Stock and Working Solutions

-

Stock Solutions: Prepare 1 mg/mL stock solutions of Pretomanid and this compound in methanol.

-

Working Solutions: Prepare spiking solutions for calibration standards and quality controls by serially diluting the Pretomanid stock solution. Prepare a working solution of this compound at a suitable concentration.

Sample Preparation (Liquid-Liquid Extraction)

-

Aliquot 40 µL of human plasma (calibrators, QCs, or unknown samples) into a microcentrifuge tube.

-

Add the this compound internal standard working solution.

-

Perform liquid-liquid extraction with ethyl acetate.

-

Vortex and centrifuge the samples.

-

Transfer the organic layer to a clean tube and evaporate to dryness.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Conditions

Table 2: Chromatographic and Mass Spectrometric Parameters

| Parameter | Setting |

| LC System | High-Performance Liquid Chromatography (HPLC) system |

| Column | Agilent Poroshell C18 or equivalent |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Elution | Isocratic (e.g., 15% A and 85% B) |

| Flow Rate | 400 µL/min |

| Injection Volume | 10 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Pretomanid) | m/z 360.2 → 175.0 |

| MRM Transition (this compound) | m/z 365.2 → 175.0 |

Method Validation Summary

A bioanalytical method using this compound as an internal standard has been rigorously validated according to regulatory guidelines.[6] The key validation parameters are summarized below.

Table 3: Method Validation Quantitative Data

| Validation Parameter | Result |

| Calibration Curve Range | 10 – 10,000 ng/mL |

| Linearity (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL |

| Intra-day Precision (%CV) | < 9% |

| Inter-day Precision (%CV) | < 9% |

| Intra-day Accuracy (% Bias) | 95.2% to 110% |

| Inter-day Accuracy (% Bias) | 95.2% to 110% |

| Recovery | 72.4% (overall) |

| Matrix Effect | No significant matrix effects observed |

Conclusion

The use of this compound as an internal standard is indispensable for the accurate and precise quantification of Pretomanid in biological matrices. Its properties, which closely mimic those of the unlabeled drug, allow it to effectively compensate for variations inherent in the bioanalytical workflow, particularly in complex matrices like plasma.[6] The detailed and validated LC-MS/MS method presented here provides a robust framework for researchers and drug development professionals engaged in the study of Pretomanid, ultimately contributing to the advancement of treatment for multidrug-resistant tuberculosis.

References

- 1. scispace.com [scispace.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Isotope dilution - Wikipedia [en.wikipedia.org]

- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. A validated liquid chromatography tandem mass spectrometry assay for the analysis of pretomanid in plasma samples from pulmonary tuberculosis patients - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Pharmacological Profile of Pretomanid: An In-depth Technical Guide

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Preclinical Pharmacological Profile of Pretomanid (PA-824)

Note on Deuterated Pretomanid (Pretomanid-D5): This guide focuses on the preclinical pharmacological profile of Pretomanid (PA-824). The deuterated form, this compound, is documented in scientific literature primarily as an internal standard for bioanalytical assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure accurate quantification of Pretomanid in biological matrices.[1] There is no available public data on this compound being developed or studied as a therapeutic agent itself. Therefore, this document details the extensive preclinical data for the active pharmaceutical ingredient, Pretomanid.

Executive Summary

Pretomanid (formerly PA-824) is a nitroimidazooxazine antimicrobial agent with potent bactericidal activity against Mycobacterium tuberculosis (M. tuberculosis).[2][3][4][5] It is a critical component of combination therapies for multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis.[4][6][7][8] Pretomanid's unique dual mechanism of action targets both actively replicating and non-replicating, persistent mycobacteria, the latter being crucial for treatment-shortening regimens.[9] This document provides a comprehensive overview of the preclinical data that formed the basis for its clinical development, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile across species, and key toxicology findings.

Mechanism of Action

Pretomanid is a prodrug that requires bioreductive activation within the mycobacterial cell.[9] Its mechanism is multifaceted, enabling it to exert bactericidal effects under both aerobic and anaerobic conditions.

-

Activation Pathway: The activation is dependent on the deazaflavin-dependent nitroreductase (Ddn) enzyme, which utilizes the reduced form of cofactor F420.[10]

-

Aerobic (Replicating) Activity: Under aerobic conditions, activated Pretomanid inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This disruption of cell wall production leads to bacterial cell death.[9][11]

-

Anaerobic (Non-replicating) Activity: In hypoxic or anaerobic environments, characteristic of the center of tuberculous granulomas, the activation of Pretomanid leads to the release of reactive nitrogen species, including nitric oxide (NO).[10] These species act as respiratory poisons, disrupting cellular respiration and leading to bactericidal activity against dormant or persistent bacteria.[9]

In Vitro Preclinical Profile

Antimycobacterial Activity

Pretomanid demonstrates potent activity against a wide range of M. tuberculosis isolates, including those resistant to first- and second-line drugs.

| Parameter | Value | Conditions | Reference |

| MIC vs. Drug-Susceptible M. tb | 0.015 - 0.25 µg/mL | Aerobic, standard culture | TB Alliance Data |

| MIC vs. Drug-Resistant M. tb | 0.03 - 0.53 µg/mL | Aerobic, standard culture | TB Alliance Data |

| Anaerobic Activity | Comparable to metronidazole | Hypoxic conditions | [2] |

| Spontaneous Resistance Frequency | 10⁻⁵ to 10⁻⁷ | In vitro at 2-6x MIC | [4] |

Experimental Protocols: MIC Determination

Methodology: Microplate Alamar Blue Assay (MABA)

-

Preparation: A 96-well microplate is prepared with serial dilutions of Pretomanid in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

-

Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis H37Rv or clinical isolates.

-

Incubation: The plate is incubated at 37°C for 5-7 days.

-

Reading: A mixture of Alamar Blue and Tween 80 is added to each well. The plate is re-incubated for 24 hours. A color change from blue (no growth) to pink (growth) is observed.

-

Endpoint: The Minimum Inhibitory Concentration (MIC) is defined as the lowest drug concentration that prevents the color change.

In Vivo Preclinical Profile

Pretomanid has demonstrated significant efficacy in various animal models of tuberculosis, which was a key factor in its selection for clinical development.

Efficacy in Animal Models

| Animal Model | Dosing Regimen | Key Findings | Reference |

| Mouse (Acute Infection) | 100 mg/kg/day (oral) | Most active compound in series in infected mice. | [2] |

| Mouse (Chronic Infection) | 12.5 mg/kg/day (oral) | Minimal effective dose. | [12] |

| Mouse (Chronic Infection) | 100 mg/kg/day (oral) | Lowest bactericidal dose. | [12] |

| Guinea Pig | Not specified | Active against TB at safely tolerated doses. | [2] |

Experimental Protocols: Mouse Efficacy Study

Methodology: Aerosol Infection Model

-

Infection: BALB/c mice are infected via aerosol with a low dose of M. tuberculosis H37Rv to establish a lung infection.

-

Treatment Initiation: Treatment begins 2-3 weeks post-infection when a stable bacterial load is established.

-

Drug Administration: Pretomanid is administered orally once daily via gavage for a specified duration (e.g., 4-8 weeks).

-

Efficacy Assessment: At various time points, cohorts of mice are euthanized. Lungs and spleens are aseptically removed, homogenized, and plated on selective agar (e.g., Middlebrook 7H11) to determine the bacterial load (Colony Forming Units, CFUs).

-

Endpoint: Efficacy is measured by the reduction in log10 CFU in the organs of treated mice compared to untreated controls.

References

- 1. A validated liquid chromatography tandem mass spectrometry assay for the analysis of pretomanid in plasma samples from pulmonary tuberculosis patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pretomanid for tuberculosis treatment: an update for clinical purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Population Pharmacokinetics of the Antituberculosis Agent Pretomanid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Profiling Pretomanid as a Therapeutic Option for TB Infection: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pretomanid for tuberculosis treatment: an update for clinical purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pretomanid: A novel therapeutic paradigm for treatment of drug resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pretomanid development and its clinical roles in treating tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Profiling Pretomanid as a Therapeutic Option for TB Infection: Evidence to Date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Antitubercular Nitroimidazoles Revisited: Synthesis and Activity of the Authentic 3-Nitro Isomer of Pretomanid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pnrjournal.com [pnrjournal.com]

In Vitro Activity of Pretomanid-D5 Against Mycobacterium tuberculosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pretomanid (PA-824), a nitroimidazooxazine, is a critical component of novel treatment regimens for drug-resistant tuberculosis.[1] Its deuterated analogue, Pretomanid-D5, is primarily utilized as an internal standard in pharmacokinetic analyses to ensure accurate quantification of the parent drug. Stable isotope labeling with deuterium does not alter the biological activity of the molecule. Therefore, the in vitro antitubercular activity of this compound is considered bioequivalent to that of Pretomanid. This guide provides a comprehensive overview of the in vitro activity of Pretomanid against Mycobacterium tuberculosis, detailing its mechanism of action, quantitative susceptibility data, and the experimental protocols used for its evaluation.

Mechanism of Action

Pretomanid is a prodrug that requires activation within the mycobacterial cell. Its mechanism of action is twofold, targeting both replicating and non-replicating (dormant) M. tuberculosis.[2]

1. Activity Against Replicating Mycobacteria:

Under aerobic conditions, Pretomanid inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This disruption of cell wall integrity leads to bacterial cell death.[2]

2. Activity Against Non-Replicating Mycobacteria:

In the low-oxygen environment characteristic of tuberculous granulomas, Pretomanid is activated by a deazaflavin-dependent nitroreductase (Ddn). This activation process leads to the generation of reactive nitrogen species, including nitric oxide (NO), which act as a respiratory poison, leading to cell death.[2]

Caption: Dual mechanism of action of Pretomanid against M. tuberculosis.

Quantitative In Vitro Activity

The in vitro potency of Pretomanid is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Table 1: MIC of Pretomanid against Mycobacterium tuberculosis Strains

| M. tuberculosis Strain Type | MIC Range (µg/mL) | Reference(s) |

| Drug-Susceptible | 0.015 - 0.25 | [1] |

| Drug-Resistant | 0.03 - 0.53 | [1] |

Table 2: MIC of Pretomanid against Specific M. tuberculosis Lineages and Other Mycobacterial Species

| Organism | Lineage/Species | MIC Range (µg/mL) | Reference(s) |

| M. tuberculosis Complex | Lineage 1 | Higher than other lineages | [3] |

| M. tuberculosis Complex | Lineages 2, 3, 4, 7 | Lower than Lineage 1 | [3] |

| M. kansasii | Moderate activity | [4] | |

| M. ulcerans | Moderate activity | [4] |

Experimental Protocols

Accurate determination of in vitro activity relies on standardized and meticulously executed experimental protocols.

Minimum Inhibitory Concentration (MIC) Determination using Mycobacteria Growth Indicator Tube (MGIT) System

The BACTEC™ MGIT™ system is a common method for determining the MIC of antimicrobial agents against M. tuberculosis.[5]

a. Inoculum Preparation:

-

A culture of M. tuberculosis is grown in a MGIT tube until it becomes positive.

-

For cultures positive within 1-2 days, the undiluted culture can be used as the inoculum. For cultures positive between 3-5 days, a 1:5 dilution in sterile saline is prepared.[3]

b. Assay Setup:

-

A series of MGIT tubes are prepared, each containing a different concentration of Pretomanid. A drug-free tube serves as the growth control.

-

Each tube is supplemented with 0.8 mL of BACTEC 960 SIRE Supplement.[6]

-

The appropriate volume of Pretomanid stock solution is added to each drug-containing tube.

-

The growth control tube is inoculated with a 1:100 dilution of the bacterial suspension used for the drug-containing tubes.[5]

-

All tubes are inoculated with 0.5 mL of the prepared inoculum.[3]

c. Incubation and Reading:

-

The tubes are incubated in the BACTEC MGIT 960 instrument at 37°C.

-

The instrument monitors the tubes for an increase in fluorescence, which indicates bacterial growth.

-

The MIC is defined as the lowest concentration of Pretomanid at which the growth unit (GU) value is less than 100 when the growth control has reached a GU of at least 400.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Refined understanding of the impact of the Mycobacterium tuberculosis complex diversity on the intrinsic susceptibility to pretomanid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol to quantify bacterial burden in time-kill assays using colony-forming units and most probable number readouts for Mycobacterium tuberculosis. [iris.unipv.it]

- 5. academic.oup.com [academic.oup.com]

- 6. whocctblab.fondazionesanraffaele.it [whocctblab.fondazionesanraffaele.it]

Methodological & Application

Application Note: High-Throughput Quantification of Pretomanid in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Pretomanid in human plasma. The assay utilizes a stable isotope-labeled internal standard, Pretomanid-D5, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and therapeutic drug monitoring in the context of tuberculosis treatment research. The method involves a straightforward liquid-liquid extraction procedure followed by a rapid isocratic chromatographic separation, with a total run time of 4 minutes per sample.

Introduction

Pretomanid is a novel nitroimidazole derivative that has been approved for the treatment of extensively drug-resistant tuberculosis (XDR-TB) and treatment-intolerant or non-responsive multidrug-resistant tuberculosis (MDR-TB) in combination with bedaquiline and linezolid.[1] Accurate measurement of Pretomanid concentrations in biological matrices is crucial for understanding its pharmacokinetics, ensuring therapeutic efficacy, and minimizing potential toxicity. LC-MS/MS offers the high selectivity and sensitivity required for bioanalytical assays. The use of a deuterated internal standard, this compound, which co-elutes with the analyte and has similar ionization efficiency, corrects for matrix effects and variations in sample processing, thereby enhancing the reliability of the method.

Experimental Protocols

Materials and Reagents

-

Pretomanid (≥99.7% purity)

-

This compound (PA-824-d5, ≥98.4% purity)[2]

-

Human plasma (K3EDTA)

-

Ethyl acetate (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Methanol (LC-MS grade)

-

LC-MS grade water

Equipment

-

Liquid Chromatograph (LC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical column: Agilent Poroshell 120 EC-C18, 50 mm × 4.6 mm, 2.7 µm[2]

-

Microcentrifuge

-

Vortex mixer

-

Sonication bath

-

Cold plate or freezer capable of reaching -80°C

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

-

Stock Solutions: Prepare primary stock solutions of Pretomanid and this compound in methanol.

-

Working Standard Solutions: Serially dilute the Pretomanid stock solution with a suitable solvent to prepare working standard solutions for calibration curve and quality control (QC) samples.

-

Internal Standard (IS) Working Solution: Prepare a working solution of this compound in ethyl acetate at a concentration of 500 ng/mL.[2]

-

Calibration Standards (STDs) and Quality Control (QCs): Spike drug-free human plasma with the appropriate working standard solutions to obtain a calibration curve ranging from 10 to 10,000 ng/mL.[2][3][4] Prepare QC samples at low, medium, and high concentrations (e.g., 25, 4000, and 8000 ng/mL).[2]

Sample Preparation: Liquid-Liquid Extraction

-

Thaw plasma samples, STDs, and QCs at room temperature and sonicate for approximately 5 minutes.[2]

-

To 40 µL of each plasma sample, STD, or QC in a 1.5 mL microcentrifuge tube, add 40 µL of LC-MS grade water.[2]

-

Add 300 µL of the internal standard working solution (500 ng/mL this compound in ethyl acetate) to all tubes except the double blank.[2] For the double blank, add 300 µL of ethyl acetate without the internal standard.

-

Vortex the samples for approximately 1 minute.[2]

-

Centrifuge at approximately 16,000 x g for 5 minutes.[2]

-

Freeze the aqueous layer using a cold plate or by placing the tubes in a freezer.

-

Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the mobile phase.

LC-MS/MS Conditions

Liquid Chromatography:

-

Column: Agilent Poroshell 120 EC-C18, 50 mm × 4.6 mm, 2.7 µm[2]

-

Mobile Phase A: 0.1% Formic acid in water[2]

-

Mobile Phase B: 0.1% Formic acid in acetonitrile[2]

-

Elution: Isocratic with 15% Mobile Phase A and 85% Mobile Phase B[2]

-

Injection Volume: 10 µL[2]

-

Column Temperature: ~30°C[2]

-

Autosampler Temperature: ~8°C[2]

-

Run Time: 4 minutes[2]

Mass Spectrometry:

-

Instrument: AB Sciex API 3200 QTRAP or equivalent[2]

-

Ionization Mode: Positive Electrospray Ionization (ESI)[2]

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Nebulizer Gas (N2): 40 (arbitrary units)[2]

-

Turbo Spray Gas (N2): 50 (arbitrary units)[2]

-

Curtain Gas (N2): 20 (arbitrary units)[2]

-

Heated Nebulizer Temperature: 550°C[2]

-

Collision Gas (N2): Low (arbitrary value)[2]

-

Dwell Time: 150 ms[2]

Data Presentation

The method was validated for linearity, precision, accuracy, and recovery. A summary of the quantitative performance is presented in the table below.

| Parameter | Result |

| Calibration Curve Range | 10 – 10,000 ng/mL[2][3][4] |

| Linearity (r²) | > 0.99 |

| Intra-day Precision (%CV) | < 9%[2][3][4] |

| Inter-day Precision (%CV) | < 9%[2][3][4] |

| Accuracy | 95.2% – 110%[2][3][4] |

| Mean Recovery | 72.4%[2][3][4] |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL[2] |

Visualizations

Caption: Experimental workflow for the LC-MS/MS quantification of Pretomanid.

Caption: Logic of using a stable isotope-labeled internal standard for quantification.

References

- 1. Pretomanid Pharmacokinetics in the Presence of Rifamycins: Interim Results from a Randomized Trial among Patients with Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A validated liquid chromatography tandem mass spectrometry assay for the analysis of pretomanid in plasma samples from pulmonary tuberculosis patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 4. A validated liquid chromatography tandem mass spectrometry assay for the analysis of pretomanid in plasma samples from pulmonary tuberculosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Pretomanid in Human Plasma using Pretomanid-D5 as an Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pretomanid is a nitroimidazole antibiotic approved for treating specific types of highly resistant pulmonary tuberculosis (TB).[1] Pharmacokinetic (PK) studies are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME), which helps in optimizing dosing regimens.[2][3] A robust and reliable bioanalytical method is essential for accurately quantifying Pretomanid concentrations in biological matrices.

This document provides a detailed protocol for the quantification of Pretomanid in human plasma using a stable isotope-labeled internal standard, Pretomanid-D5, with a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a deuterated internal standard like this compound is the gold standard in quantitative bioanalysis, as it closely mimics the analyte's chemical and physical properties during sample extraction, chromatographic separation, and ionization, thereby correcting for potential variability and enhancing accuracy and precision.[4][5][6]

Experimental Protocols

This protocol is based on a validated method for the determination of Pretomanid in human plasma.[7][8][9]

Materials and Reagents

-

Analytes: Pretomanid, this compound (PA-824-d5)

-

Biological Matrix: Drug-free human plasma

-

Solvents:

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (0.1% solution)

-

-

Extraction Solvent: To be determined based on optimization (e.g., methyl tert-butyl ether, ethyl acetate).

-

Equipment:

-

Analytical balance

-

Calibrated pipettes

-

Vortex mixer

-

Centrifuge

-

Polypropylene tubes (1.5 ml)

-

Instrumentation

-

LC-MS/MS System: An AB Sciex API 3200 Q Trap mass spectrometer or equivalent.[7]

-

HPLC Column: Agilent Poroshell C18 column or equivalent.[7][8][9]

-

Autosampler: Capable of maintaining samples at approximately 8°C.[7]

Preparation of Solutions

-

Stock Solutions: Prepare primary stock solutions of Pretomanid and this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the Pretomanid stock solution to create working standards for spiking into the plasma to form the calibration curve.

-

Internal Standard (IS) Working Solution: Dilute the this compound stock solution to an appropriate concentration for spiking into all samples (calibrators, quality controls, and unknown study samples).

Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 40 µL of human plasma (calibrator, QC, or unknown sample) into a 1.5 ml polypropylene tube.[7]

-

Add a specified volume of the this compound internal standard working solution to each tube (except for double blank samples).

-

Add the extraction solvent (e.g., 200 µL of methyl tert-butyl ether).

-

Vortex mix the tubes for approximately 1 minute.

-

Centrifuge the samples to separate the organic and aqueous layers.

-

Transfer the organic supernatant to a new set of tubes.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

Inject a 10 µL aliquot into the LC-MS/MS system for analysis.[7]

LC-MS/MS Analytical Method

The analysis is performed using an isocratic elution with detection by electrospray ionization (ESI) in positive mode and Multiple Reaction Monitoring (MRM).[7][8][9]

Table 1: LC-MS/MS Method Parameters

| Parameter | Setting |

|---|---|

| Liquid Chromatography | |

| HPLC Column | Agilent Poroshell C18[7][8][9] |

| Mobile Phase A | 0.1% Formic Acid in Water[7] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[7] |

| Elution Mode | Isocratic (15% A : 85% B)[7] |

| Flow Rate | 400 µL/min[7][8][9] |

| Run Time | 4 minutes[7] |

| Injection Volume | 10 µL[7] |

| Autosampler Temperature | ~8°C[7] |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Monitoring Mode | Multiple Reaction Monitoring (MRM)[7][8][9] |

| Pretomanid Transition | m/z 360.2 → 175.0[7] |

| This compound Transition | m/z 365.2 → 175.0[7] |

| Collision Gas (N₂) | Low (arbitrary value)[7] |

| Dwell Time | 150 ms[7] |

Data Presentation

Calibration and Quality Control

The method should be validated according to regulatory guidelines (e.g., FDA or EMA).[7]

Table 2: Example Calibration Curve and Quality Control (QC) Concentrations

| Sample Type | Concentration (ng/mL) |

|---|---|

| Calibration Standard 1 | 10 |

| Calibration Standard 2 | 50 |

| Calibration Standard 3 | 250 |

| Calibration Standard 4 | 1000 |

| Calibration Standard 5 | 2500 |

| Calibration Standard 6 | 5000 |

| Calibration Standard 7 | 8000 |

| Calibration Standard 8 | 10000 |

| QC - Lower Limit of Quantification (LLOQ) | 10[7] |

| QC - Low | 25[7] |

| QC - Medium | 4000[7] |

| QC - High | 8000[7] |

Method Validation Summary

A summary of the expected performance characteristics of the validated method is presented below.

Table 3: Method Validation Performance Summary

| Parameter | Result | Source |

|---|---|---|

| Calibration Range | 10 – 10,000 ng/mL | [7][8][9] |

| Inter-day Precision (%CV) | < 9% | [7][8][9] |

| Intra-day Precision (%CV) | < 9% | [7][8][9] |

| Accuracy | 95.2% to 110% | [7][8][9] |

| Mean Recovery | 72.4% | [7][8][9] |

| Matrix Effects | No significant effects observed |[7] |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the pharmacokinetic analysis of Pretomanid using this compound.

Principle of Internal Standard Quantification

This diagram explains the logical relationship for calculating the final analyte concentration using an internal standard.

References

- 1. Characterizing Absorption Properties of Dispersible Pretomanid Tablets Using Population Pharmacokinetic Modelling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Population Pharmacokinetics of the Antituberculosis Agent Pretomanid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 7. A validated liquid chromatography tandem mass spectrometry assay for the analysis of pretomanid in plasma samples from pulmonary tuberculosis patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 9. A validated liquid chromatography tandem mass spectrometry assay for the analysis of pretomanid in plasma samples from pulmonary tuberculosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Role of Pretomanid-D5 in Advancing DMPK Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pretomanid is a novel nitroimidazooxazine antimycobacterial agent, critical in combination regimens for treating multidrug-resistant (MDR) and extensively drug-resistant (XDR) pulmonary tuberculosis.[1][2] A thorough understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) profile is paramount for its safe and effective clinical use. Drug Metabolism and Pharmacokinetic (DMPK) studies provide this crucial information.

The use of stable isotope-labeled (SIL) compounds, such as Pretomanid-D5, is a cornerstone of modern bioanalysis. SIL internal standards (IS) are considered the gold standard for quantitative liquid chromatography-mass spectrometry (LC-MS/MS) assays.[3][4] Because this compound is chemically identical to Pretomanid but has a different mass, it co-elutes and experiences similar matrix effects and extraction efficiencies. This allows it to accurately correct for variations during sample preparation and analysis, ensuring highly precise and reliable quantification of Pretomanid in complex biological matrices like plasma.[3][5]

These application notes detail the use of this compound as an internal standard in DMPK studies, providing validated protocols and key pharmacokinetic data to support preclinical and clinical research.

Application Note 1: Bioanalytical Quantification Using this compound

The primary application of this compound is as an internal standard for the accurate quantification of Pretomanid in biological samples. A typical bioanalytical workflow involves adding a known concentration of this compound to all samples (including calibration standards, quality controls, and unknown study samples) at the earliest stage of sample preparation. The ratio of the analyte (Pretomanid) peak area to the internal standard (this compound) peak area is used to construct the calibration curve and determine the concentration in unknown samples. This ratiometric approach mitigates variability, leading to robust and reproducible results.[6]

Protocol 1: LC-MS/MS Quantification of Pretomanid in Human Plasma

This protocol is based on a validated method for quantifying Pretomanid in human plasma using this compound as an internal standard.[3][5][6][7]

1. Materials and Reagents

-

Pretomanid analytical standard (≥99% purity)

-

This compound (Internal Standard, IS) (≥98% purity)[3]

-

Human plasma (with anticoagulant, e.g., K2-EDTA)

-

LC-MS grade methanol, acetonitrile, and water

-

Formic acid (≥98%)

-

Ethyl acetate (Pro-Analysis grade)[3]

2. Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Separately weigh and dissolve Pretomanid and this compound in methanol to create 1 mg/mL stock solutions. Store at -80°C.

-

Calibration Standards (10 - 10,000 ng/mL): Prepare a series of working solutions by serially diluting the Pretomanid stock solution with methanol. Spike these into blank human plasma to create calibration standards.[3][6]

-

Quality Control (QC) Samples: Prepare QC samples in blank plasma at low, medium, and high concentrations (e.g., 25, 4000, and 8000 ng/mL).[3][6]

-